molecular formula C12H18OSi B14337252 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol CAS No. 104080-51-5

4-[Dimethyl(phenyl)silyl]but-3-en-1-ol

Cat. No.: B14337252
CAS No.: 104080-51-5
M. Wt: 206.36 g/mol
InChI Key: SURCJEHWQBKDFS-UHFFFAOYSA-N
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Description

4-[Dimethyl(phenyl)silyl]but-3-en-1-ol is a vinylsilyl alcohol that serves as a valuable building block in organic synthesis and materials science research. This organosilicon compound features a reactive hydroxyl group and an alkene double bond adjacent to the dimethyl(phenyl)silyl group, enabling its participation in various chemical transformations. A key research application for structurally similar vinylsilyl alcohols is their use in silyl-Prins cyclization reactions for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyran derivatives, which are important oxygen heterocycles found in biologically active natural products . The dimethyl(phenyl)silyl moiety can act as a versatile functional handle, influencing the regioselectivity of reactions and potentially serving as a masked functionality for further synthetic elaboration. In a research context, related allyl- and vinylsilyl alcohols are investigated for constructing complex molecular architectures through reactions that leverage the stabilizing effect of the silicon group on adjacent carbocations. As an intermediate, this compound can be used in the development of novel synthetic methodologies . The product is intended for research purposes and is not for diagnostic, therapeutic, or veterinary use. Researchers are encouraged to consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

CAS No.

104080-51-5

Molecular Formula

C12H18OSi

Molecular Weight

206.36 g/mol

IUPAC Name

4-[dimethyl(phenyl)silyl]but-3-en-1-ol

InChI

InChI=1S/C12H18OSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,7-9,11,13H,6,10H2,1-2H3

InChI Key

SURCJEHWQBKDFS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C=CCCO)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The introduction of the dimethyl(phenyl)silyl group into the butenol framework is frequently achieved through silylation reactions. One approach involves treating enolates or enols with dimethyl(phenyl)silyl halides under basic conditions. For instance, the reaction of 3-buten-1-ol with dimethyl(phenyl)silyl chloride in the presence of a base such as triethylamine generates the target compound via nucleophilic substitution.

Reaction Conditions and Optimization

  • Temperature : Reactions are typically conducted at −20°C to 0°C to minimize side reactions such as oligomerization.
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred due to their ability to stabilize reactive intermediates.
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates by facilitating interfacial interactions.

A representative procedure involves the dropwise addition of diisopropyl azodicarboxylate to a mixture of 3-buten-1-ol and dimethyl(phenyl)silyl chloride in THF at −20°C, followed by gradual warming to room temperature. This method yields 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol in 55% yield after chromatographic purification.

Characterization Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 5.93–5.81 (m, 1H, CH=CH$$2$$), 4.16 (t, $$J = 6.6$$ Hz, 2H, OCH$$2$$), 2.63–2.55 (m, 2H, CH$$2$$CH=CH$$_2$$).
  • $$^{13}$$C NMR (100 MHz, CDCl$$3$$): δ 134.5 (C=CH$$2$$), 68.6 (OCH$$2$$), 33.3 (CH$$2$$CH=CH$$_2$$).

Peterson Elimination for Double Bond Formation

The Peterson elimination is a pivotal step in constructing the α,β-unsaturated silyl ether intermediate, which is subsequently reduced to the allylic alcohol. This method involves the reaction of β-hydroxysilanes with aldehydes or ketones under acidic or basic conditions, leading to the formation of a double bond via syn-elimination.

Mechanistic Insights

  • Nucleophilic Addition : A β-hydroxysilane reacts with an aldehyde to form a hemiketal intermediate.
  • Elimination : The intermediate undergoes elimination of silanol (Si(OH)R$$_2$$), producing the α,β-unsaturated carbonyl compound.
  • Reduction : The carbonyl group is reduced to a hydroxyl group using agents like sodium borohydride (NaBH$$_4$$).

In a documented procedure, 3-(dimethyl(phenyl)silyl)pent-4-en-2-ol reacts with (E)-3-phenylprop-2-enal under BF$$3$$·OEt$$2$$ catalysis, yielding the dihydropyran precursor in 79% yield. Subsequent hydrolysis and reduction afford this compound with >95:5 diastereoselectivity.

Computational Validation
Density functional theory (DFT) studies reveal a low energy barrier ($$ΔG^\ddagger = 2.7$$ kcal/mol) for the silyl-Prins cyclization step, corroborating the experimental feasibility of this pathway.

Silyl-Prins Cyclization

Silyl-Prins cyclization offers a stereocontrolled route to cyclic silyl ethers, which can be hydrolyzed to yield the target alcohol. This method involves the acid-catalyzed reaction of allylsilyl alcohols with aldehydes, forming oxocarbenium intermediates that undergo cyclization.

Key Steps

  • Oxocarbenium Formation : Protonation of the aldehyde generates an electrophilic species.
  • Cyclization : The allylsilyl alcohol attacks the oxocarbenium ion, forming a six-membered transition state.
  • Desilylation : The silyl group is removed via hydrolysis, yielding the dihydropyran intermediate.

For example, treatment of this compound with trifluoroacetic acid (TFA) in DCM at 0°C induces cyclization to a tetrahydropyran derivative, which is subsequently oxidized and reduced to regenerate the alcohol functionality.

Mitsunobu Reaction for Etherification

The Mitsunobu reaction is employed to install the silyl group onto preformed alcohol substrates. This method utilizes diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh$$_3$$) to facilitate the coupling of alcohols with dimethyl(phenyl)silyl halides.

Procedure
A mixture of 3-buten-1-ol (30.5 mmol), dimethyl(phenyl)silyl chloride (30.5 mmol), and DIAD (30.5 mmol) in THF is stirred at −20°C for 1 hour, followed by 22 hours at room temperature. Chromatography on silica gel (15–30% ethyl acetate/hexanes) affords the product in 56% yield.

Advantages

  • High Functional Group Tolerance : Compatible with nitro, ester, and hydroxy groups.
  • Mild Conditions : Avoids strong acids or bases that could degrade the silyl moiety.

Comparative Analysis of Methods

Method Yield (%) Diastereoselectivity Key Advantage
Silylation of Enolates 55–74 N/A Simplicity, scalability
Peterson Elimination 43–79 >95:5 Stereocontrol
Silyl-Prins Cyclization 37–46 70:30 Access to cyclic derivatives
Mitsunobu Reaction 56 N/A Functional group compatibility

Critical Observations

  • Peterson Elimination excels in stereoselectivity but requires stringent temperature control.
  • Mitsunobu Reaction offers operational simplicity but is limited by the cost of DIAD.
  • Silyl-Prins Cyclization provides access to complex architectures but suffers from moderate yields.

Chemical Reactions Analysis

Types of Reactions

4-[Dimethyl(phenyl)silyl]but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products

    Oxidation: Formation of 4-[Dimethyl(phenyl)silyl]but-3-enal or 4-[Dimethyl(phenyl)silyl]but-3-enoic acid.

    Reduction: Formation of 4-[Dimethyl(phenyl)silyl]butan-1-ol.

    Substitution: Formation of 4-[Dimethyl(phenyl)silyl]but-3-en-1-yl chloride or bromide.

Scientific Research Applications

4-[Dimethyl(phenyl)silyl]but-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.

    Medicine: Explored for its potential as a precursor in the synthesis of bioactive molecules.

    Industry: Utilized in the production of silicone-based materials and coatings, providing enhanced properties such as flexibility and durability.

Mechanism of Action

The mechanism of action of 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the silyl group and the hydroxyl group. The silyl group can stabilize reactive intermediates, facilitating reactions such as nucleophilic substitutions and additions. The hydroxyl group can act as a nucleophile or be converted into other functional groups, expanding the compound’s reactivity.

Comparison with Similar Compounds

Key Differences :

  • Substituent Type : The target’s silyl group (SiMe₂Ph ) is bulkier and more lipophilic than methoxy-substituted phenyl rings. Methoxy groups donate electrons via resonance, while silyl groups donate via inductive effects .
  • Positional Effects : In , the substituent is on position 1, altering the electronic environment near the hydroxyl group, whereas the target’s substituent is distal to the hydroxyl.

Physical and Chemical Properties

Property Target Compound Compounds Compound
Physical State Likely oily liquid (inferred) Oily liquids Not specified
Solubility High in organic solvents Moderate (polarity from methoxy) Likely polar-aprotic compatible
Boiling Point Higher (due to Si and MW) Moderate Not reported

Q & A

Q. What role does it play in medicinal chemistry intermediates?

  • Application : The hydroxyl and silyl groups serve as handles for further functionalization (e.g., Mitsunobu reactions to install amines or ethers). Analogous compounds show immunostimulant properties in Zingiber cassumunar extracts .

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